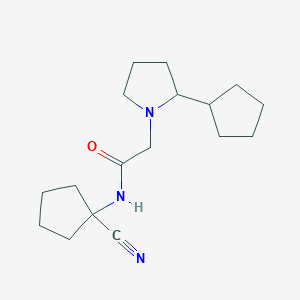
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a promising compound that has shown to be effective in preventing dental caries and promoting remineralization of tooth enamel.
作用機序
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization of the enamel. The compound also promotes the remineralization of tooth enamel by supplying calcium and phosphate ions to the tooth surface. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been shown to be effective in preventing the formation of dental caries and promoting the repair of damaged tooth enamel.
生化学的および生理学的効果
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote the remineralization of tooth enamel. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has also been shown to inhibit the growth of bacteria that cause dental caries, which can help to prevent the formation of cavities.
実験室実験の利点と制限
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has a number of advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide is also relatively inexpensive and can be used in a variety of experimental settings. However, there are some limitations to the use of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide also has a relatively short half-life, which can limit its effectiveness in some experimental settings.
将来の方向性
There are a number of future directions for the study of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide. One area of research is the development of new formulations of the compound that can be more easily delivered to the tooth surface. Another area of research is the study of the long-term effects of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide on tooth enamel and oral health. Additionally, there is ongoing research into the potential use of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide in the treatment of other dental conditions, such as dentin hypersensitivity and erosion.
In conclusion, N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide is a promising compound that has shown to be effective in preventing dental caries and promoting remineralization of tooth enamel. The compound has a number of potential applications in the field of dentistry and is the subject of ongoing research. Further studies are needed to fully understand the mechanism of action and long-term effects of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide, as well as to develop new formulations of the compound for use in clinical settings.
合成法
The synthesis of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide involves the reaction of 1-cyanocyclopentane carboxylic acid with 2-cyclopentyl-1-pyrrolidinylamine in the presence of acetic anhydride and triethylamine. The resulting compound is purified through a series of chromatographic techniques to obtain pure N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has been extensively studied for its potential applications in the field of dentistry. The compound has been shown to be effective in preventing dental caries and promoting remineralization of tooth enamel. N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has also been studied for its potential use in the treatment of dentin hypersensitivity and erosion.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c18-13-17(9-3-4-10-17)19-16(21)12-20-11-5-8-15(20)14-6-1-2-7-14/h14-15H,1-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMPTNRBMKBPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2CC(=O)NC3(CCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

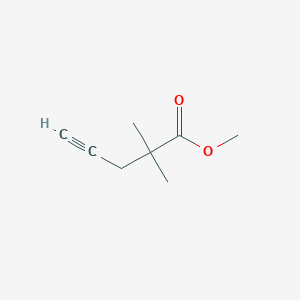
![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)
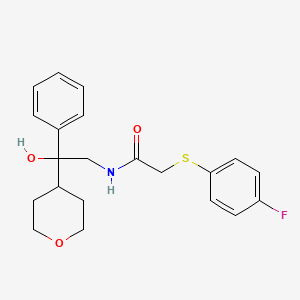
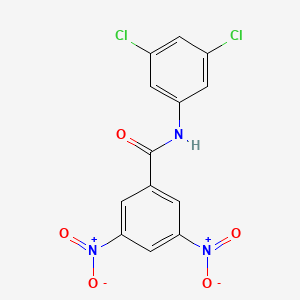
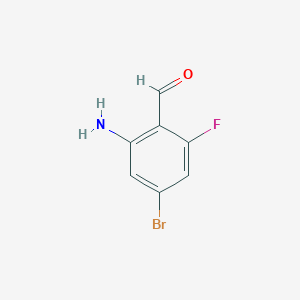
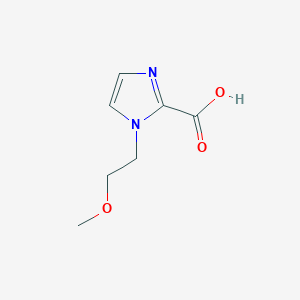
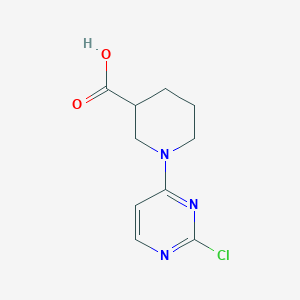
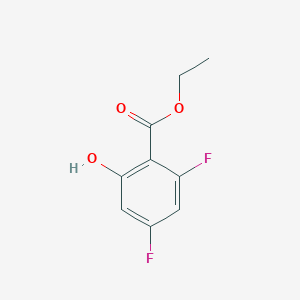
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
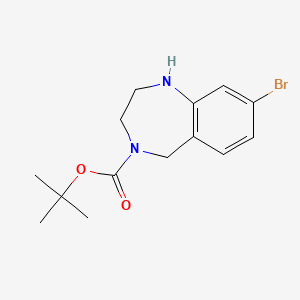
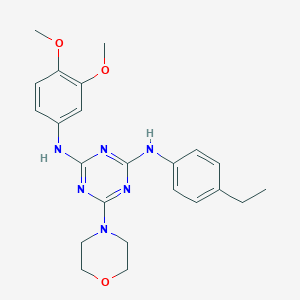
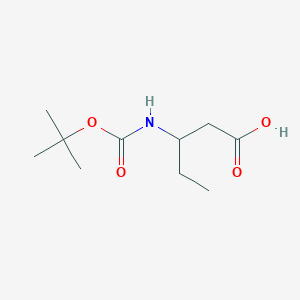
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)